2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide
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Overview
Description
THRX160209 is a synthetic organic compound known for its potent antagonistic activity at the muscarinic acetylcholine receptor subtype M2. It was designed using a multivalent strategy, targeting both the orthosteric site and a nearby site known to bind allosteric ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THRX160209 involves a series of chemical reactions starting from basic organic compounds. The key steps include the formation of a piperidine ring, followed by the attachment of a dimethoxyphenyl group and a pyrrolidine ring. The final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods
Industrial production of THRX160209 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
THRX160209 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions of THRX160209 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from the reactions of THRX160209 depend on the type of reaction. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
THRX160209 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of muscarinic acetylcholine receptors.
Biology: Helps in understanding the role of muscarinic receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to the muscarinic acetylcholine receptor.
Industry: Used in the development of new drugs and chemical compounds
Mechanism of Action
THRX160209 exerts its effects by binding to the muscarinic acetylcholine receptor subtype M2. It acts as an antagonist, blocking the receptor’s activity and preventing the binding of acetylcholine. This inhibition affects various molecular targets and pathways involved in signal transduction, leading to altered physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to THRX160209 include:
Atropine: Another muscarinic receptor antagonist.
Scopolamine: Known for its effects on the central nervous system.
Ipratropium: Used in the treatment of respiratory conditions
Uniqueness
THRX160209 is unique due to its multivalent design, targeting both the orthosteric and allosteric sites of the muscarinic acetylcholine receptor subtype M2. This dual targeting enhances its binding affinity and specificity, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C42H60N4O3 |
---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C42H60N4O3/c1-4-26-46(37-24-30-45(31-25-37)33-38-39(48-2)21-16-22-40(38)49-3)28-15-7-5-6-14-27-44-29-23-36(32-44)42(41(43)47,34-17-10-8-11-18-34)35-19-12-9-13-20-35/h8-13,16-22,36-37H,4-7,14-15,23-33H2,1-3H3,(H2,43,47)/t36-/m1/s1 |
InChI Key |
AXSAVLPYCZEECW-PSXMRANNSA-N |
SMILES |
O=C(N)C(C1=CC=CC=C1)([C@H]2CN(CCCCCCCN(C3CCN(CC4=C(OC)C=CC=C4OC)CC3)CCC)CC2)C5=CC=CC=C5 |
Isomeric SMILES |
CCCN(CCCCCCCN1CC[C@H](C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CC=C5OC)OC |
Canonical SMILES |
CCCN(CCCCCCCN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CC=C5OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(N-(7-(3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidin-1-yl)hept-1-yl)-N-(n-propyl)amino)-1-(2,6-dimethoxybenzyl)piperidine THRX 160209 THRX-160209 THRX160209 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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